molecular formula C14H12Br3NO B3106409 (R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol CAS No. 1585969-24-9

(R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol

Cat. No.: B3106409
CAS No.: 1585969-24-9
M. Wt: 449.96 g/mol
InChI Key: FGYVHGZCTLVZME-CYBMUJFWSA-N
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Description

®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol is a chiral organic compound that contains multiple bromine atoms and an amino group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of bromine atoms into the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

    Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming imines or nitriles.

    Reduction: Reduction reactions could convert the amino group to a primary amine or reduce the bromine atoms to hydrogen.

    Substitution: The bromine atoms on the phenyl rings can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted phenols, amines, and brominated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its chiral nature.

Biology

    Biological Activity: Investigation of its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Medicine

    Drug Development: Potential use in the development of new drugs targeting specific biological pathways.

Industry

    Materials Science: Use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the chiral center could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol: The enantiomer of the compound, which may have different biological activities.

    2-(1-amino-2-phenylethyl)-5-bromophenol: A similar compound without the dibromo substitution, which may have different chemical and biological properties.

Uniqueness

The unique combination of bromine atoms and the chiral center in ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(1R)-1-amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br3NO/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,13,19H,6,18H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVHGZCTLVZME-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(CC2=C(C=CC(=C2)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)O)[C@@H](CC2=C(C=CC(=C2)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197118
Record name 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585969-24-9
Record name 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1585969-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1R)-1-amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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